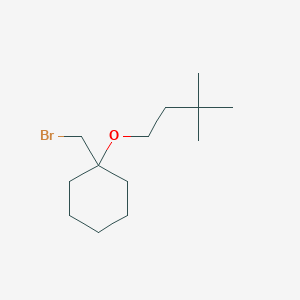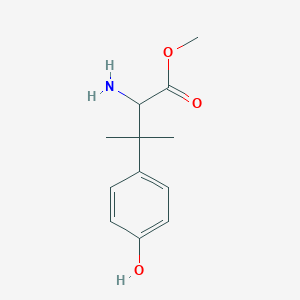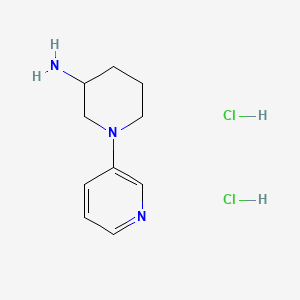
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine moiety attached to a propenoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate typically involves the reaction of 2-chloropyridine-4-carbaldehyde with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2e)-3-(2-bromopyridin-4-yl)prop-2-enoate
- Methyl (2e)-3-(2-fluoropyridin-4-yl)prop-2-enoate
- Methyl (2e)-3-(2-iodopyridin-4-yl)prop-2-enoate
Uniqueness
Methyl (2e)-3-(2-chloropyridin-4-yl)prop-2-enoate is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chloropyridine moiety provides distinct electronic and steric effects compared to other halogenated derivatives, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
methyl (E)-3-(2-chloropyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)3-2-7-4-5-11-8(10)6-7/h2-6H,1H3/b3-2+ |
InChI Key |
SGVYWGCKZNVOAQ-NSCUHMNNSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=NC=C1)Cl |
Canonical SMILES |
COC(=O)C=CC1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



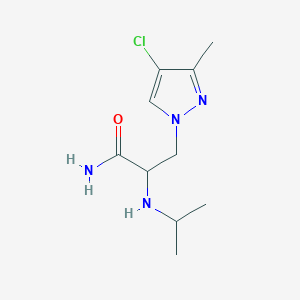
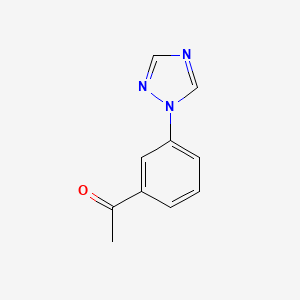
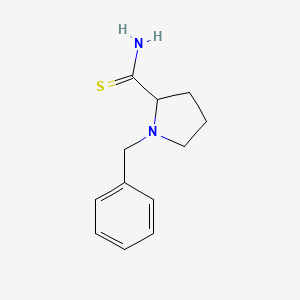
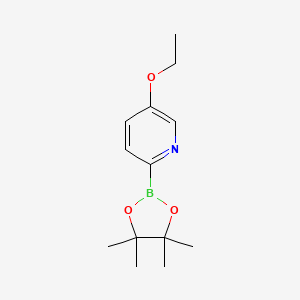
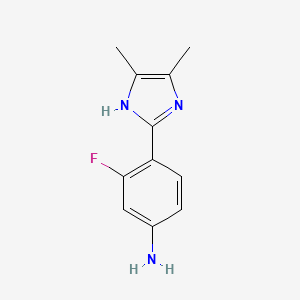
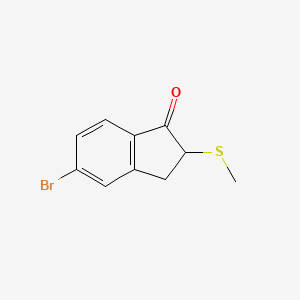
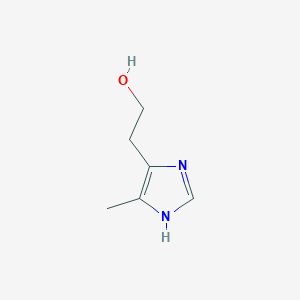
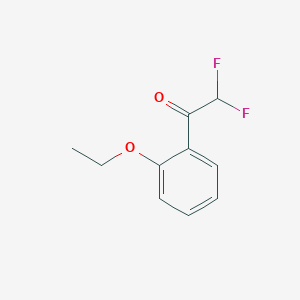
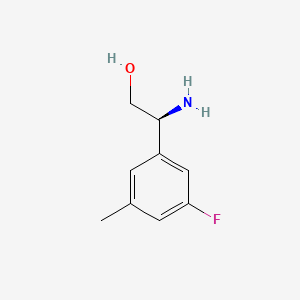
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
